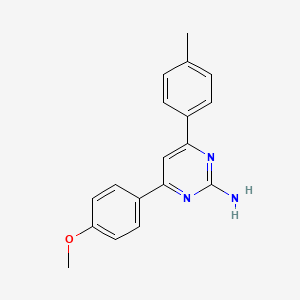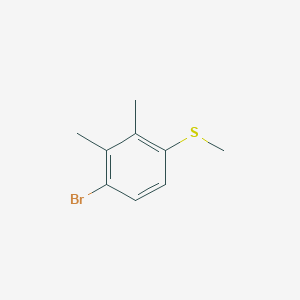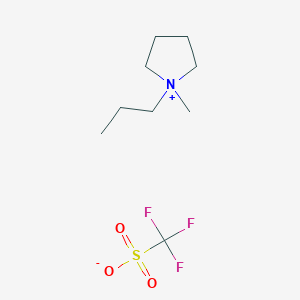![molecular formula C24H37ClNPPd B6320803 Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) CAS No. 1375325-71-5](/img/structure/B6320803.png)
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) is a second-generation precatalyst containing a biphenyl-based ligand. This compound is widely used in various palladium-catalyzed cross-coupling reactions, including carbon-carbon, carbon-nitrogen, and carbon-oxygen bond formation reactions .
Mecanismo De Acción
Target of Action
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II), also known as P(t-Bu)3 Pd G2, is a second-generation precatalyst . Its primary targets are various organic compounds that participate in palladium-catalyzed cross-coupling reactions .
Mode of Action
P(t-Bu)3 Pd G2 interacts with its targets by acting as a catalyst in cross-coupling reactions . It facilitates the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds . The compound contains a biphenyl-based ligand, which plays a crucial role in these reactions .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These pathways are essential for the formation of various organic compounds.
Result of Action
The result of P(t-Bu)3 Pd G2’s action is the successful formation of new organic compounds through cross-coupling reactions . These reactions result in the formation of new C-C, C-N, and C-O bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action of P(t-Bu)3 Pd G2 is influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under inert gas . The temperature and solvent used in the reaction can also significantly impact the compound’s efficacy and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) typically involves the reaction of palladium chloride with tri-tert-butylphosphine and 2-aminobiphenyl under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different palladium species.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: The compound participates in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include weak phosphate or carbonate bases, and the reactions are typically carried out at room temperature. The compound is also used in Stille reactions of aryl halides (bromides and chlorides) .
Major Products
The major products formed from these reactions include sterically hindered biaryls and chloropeptin I, among others .
Aplicaciones Científicas De Investigación
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
- Bis(tri-tert-butylphosphine)palladium(0)
- [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- Mesyl[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)
Uniqueness
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) is unique due to its biphenyl-based ligand, which provides enhanced stability and reactivity in cross-coupling reactions. This makes it a preferred choice for synthesizing sterically hindered biaryls and other complex molecules .
Propiedades
IUPAC Name |
chloropalladium(1+);2-phenylaniline;tritert-butylphosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N.C12H27P.ClH.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-6,8-9H,13H2;1-9H3;1H;/q-1;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNFQIYYEXFFGV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37ClNPPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

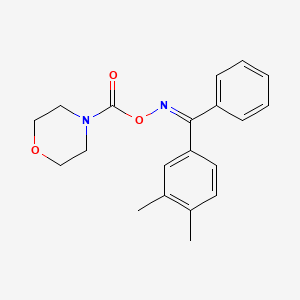
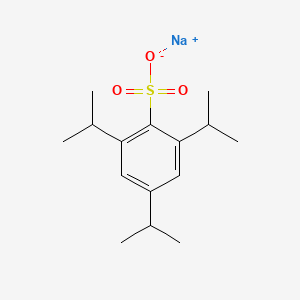
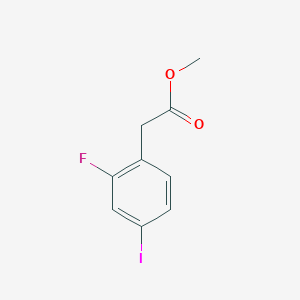
![Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320737.png)
![Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320752.png)

![N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B6320772.png)
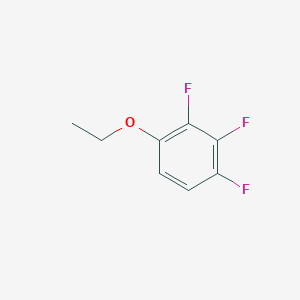
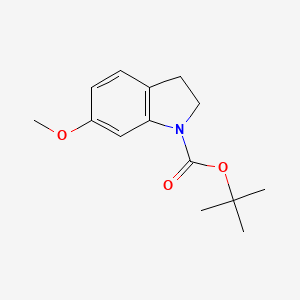
![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)
